1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride
Overview
Description
1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClF3N2O3S and a molecular weight of 304.68 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a sulfonyl chloride group and a trifluoroethyl carbamoyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the pyrrole ring with chlorosulfonic acid.
Addition of the Trifluoroethyl Carbamoyl Group: The trifluoroethyl carbamoyl group can be added through a reaction with trifluoroethyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.
Hydrolysis: Hydrolysis reactions are typically carried out in the presence of water or aqueous base.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Ester Derivatives: Formed from reactions with alcohols.
Sulfonate Thioester Derivatives: Formed from reactions with thiols.
Sulfonic Acid: Formed from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The trifluoroethyl carbamoyl group may also contribute to its activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules.
Properties
IUPAC Name |
1-methyl-5-(2,2,2-trifluoroethylcarbamoyl)pyrrole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O3S/c1-14-3-5(18(9,16)17)2-6(14)7(15)13-4-8(10,11)12/h2-3H,4H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVOPCJXKIILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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